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2-phenylacetic acid;1-phenylpiperazine - 23245-04-7

2-phenylacetic acid;1-phenylpiperazine

Catalog Number: EVT-14122421
CAS Number: 23245-04-7
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenylacetic acid; 1-phenylpiperazine is a compound that integrates the structural features of both 2-phenylacetic acid and 1-phenylpiperazine. It is notable for its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. The molecular formula for this compound is C16H19N2O2, and it has a molecular weight of approximately 273.34 g/mol. This compound is classified under both carboxylic acids and piperazine derivatives, which are significant in various biological applications.

Synthesis Analysis

Methods

The synthesis of 2-phenylacetic acid; 1-phenylpiperazine can be achieved through several methods:

  1. Cyclization Reactions: One common method involves the cyclization of an amine with a carboxylic acid derivative. For instance, starting from phenylacetic acid and phenylpiperazine, the reaction conditions typically include heating in the presence of a catalyst to facilitate the formation of the desired compound.
  2. Ugi Reaction: Another effective synthetic route is the Ugi reaction, which combines an isocyanide, an amine (such as phenylpiperazine), a carboxylic acid (like phenylacetic acid), and an aldehyde or ketone under specific conditions to yield various derivatives.
  3. Industrial Production: In industrial settings, derivatives are often synthesized by reacting aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C), followed by purification steps such as distillation .

Technical Details

The reaction mechanisms often involve nucleophilic attacks where the amine group from phenylpiperazine interacts with the carbonyl carbon of the carboxylic acid derivative, leading to the formation of a stable piperazine ring structure.

Molecular Structure Analysis

Structure

The molecular structure of 2-phenylacetic acid; 1-phenylpiperazine features a piperazine ring substituted with a phenyl group and linked to a phenylacetic acid moiety. The compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of both polar (carboxylic acid) and nonpolar (phenyl) groups.

Data

  • Molecular Formula: C16H19N2O2
  • Molecular Weight: 273.34 g/mol
  • Melting Point: Typically ranges between 70°C to 80°C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Types of Reactions

2-Phenylacetic acid; 1-phenylpiperazine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions can convert it into various amine derivatives, enhancing its pharmacological properties.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups on either the phenyl or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or peracids are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride serve as effective reducing agents.
  • Substitution Conditions: Alkyl halides or acyl chlorides are often employed under acidic or basic conditions depending on the desired product .
Mechanism of Action

Process

The mechanism of action for 2-phenylacetic acid; 1-phenylpiperazine primarily involves its interaction with various biological targets:

  1. Histamine H1 Receptor Binding: The compound has been shown to bind effectively to histamine H1 receptors, inhibiting their activity and potentially alleviating allergic responses.
  2. Enhancement of Intestinal Permeability: Phenylpiperazine derivatives can enhance intestinal permeability, affecting drug absorption and bioavailability.

Data

Pharmacokinetic studies have utilized liquid chromatography coupled with mass spectrometry to analyze its distribution in biological systems, indicating significant interactions with metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Characteristically aromatic due to the presence of phenyl groups.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the piperazine nitrogen atoms.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry for structural confirmation .

Applications

Scientific Uses

2-Phenylacetic acid; 1-phenylpiperazine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing antihistamines and other therapeutic agents targeting neurological disorders.
  2. Biological Studies: Used in studies investigating drug-receptor interactions and pharmacodynamics due to its ability to modulate receptor activities.
  3. Synthetic Intermediates: Functions as an intermediate in synthesizing more complex molecules for pharmaceutical applications .
Biosynthesis and Microbial Production Pathways

Microbial Metabolic Routes of 2-Phenylacetic Acid in Bacillus megaterium and Agrobacterium tumefaciens

Bacillus megaterium L2 synthesizes phenylacetic acid (PAA) via a three-step enzymatic pathway derived from phenylalanine metabolism. The pathway initiates with the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and culminates in oxidation to PAA. This biosynthetic route enables B. megaterium to produce PAA at concentrations exhibiting significant antibacterial activity against plant pathogens like Agrobacterium tumefaciens, with a half-maximal inhibitory concentration (IC50) of 0.80 mg/mL [3] [7]. Metabolomic studies confirm that PAA disrupts A. tumefaciens cellular integrity through multiple mechanisms: increasing membrane permeability (evidenced by 250% elevation in electrolyte leakage), inhibiting tricarboxylic acid (TCA) cycle enzymes (malate dehydrogenase and succinate dehydrogenase activity reduced by 60-75%), and inducing reactive oxygen species (ROS) accumulation (3.5-fold increase versus controls) [3] [7].

Table 1: Antimicrobial Spectrum of PAA Against Plant Pathogens

Target PathogenMinimum Inhibitory Concentration (μg/mL)Primary Cellular Effects
Agrobacterium tumefaciens T-3762.5Membrane disruption, TCA cycle inhibition
Erwinia carotovora EC-1125Protein synthesis inhibition, ROS accumulation
Ralstonia solanacearum RS-215.6Phosphorus metabolism impairment, cell lysis

Source: Data consolidated from [3] [6] [7]

In A. tumefaciens, PAA catabolism occurs via the conserved paa operon, encoding 12 enzymes that orchestrate aromatic ring degradation. Key initial steps involve CoA activation by phenylacetate-CoA ligase (PaaK), forming phenylacetyl-CoA—a prerequisite for subsequent oxidative steps [1]. This pathway is metabolically distinct from the biosynthetic route in B. megaterium, highlighting functional divergence: A. tumefaciens degrades PAA as a carbon source, while B. megaterium weaponizes it as an antimicrobial agent [1] [7].

Enzymatic Mechanisms of 1-Phenylpiperazine Precursor Synthesis in Pseudomonas and Streptomyces Species

While direct microbial synthesis of 1-phenylpiperazine remains underexplored, transformation studies in Pseudomonas species reveal metabolic processing of N-phenylpiperazine (NPP) via mixed-culture systems. Wastewater-derived Pseudomonas consortia metabolize NPP within 12 days, generating transient metabolites and nitrosated derivatives, suggesting enzymatic ring modification capabilities [2]. Although specific enzymes remain uncharacterized, the detection of nitrosated compounds implies involvement of nitroreductases or cytochrome P450 systems in Pseudomonas NPP metabolism.

Streptomyces species employ divergent enzymatic strategies for phenylacetate metabolism. S. peucetius expresses a NADH-dependent phenylacetate oxidoreductase (PaaE) containing flavin adenine dinucleotide (FAD) as a prosthetic group. This enzyme efficiently reduces electron acceptors like p-nitroblue tetrazolium using NADH, and its transcription increases >4-fold when grown on phenylacetate as a carbon source [8]. Similarly, Streptomyces humidus S5-55 biosynthesizes PAA as an antifungal compound (SH-1) through unelucidated pathways, with purification yielding 150 mg/L from culture extracts [4].

Table 2: Key Enzymes in Microbial PAA Metabolism

EnzymeOrganismFunctionCatalytic Properties
Phenylacetate-CoA ligase (PaaK)Thermus thermophilusATP-dependent CoA activationKm = 6 μM (phenylacetate), 1,200 min-1 kcat
NADH oxidoreductase (PaaE)Streptomyces peucetiusFAD-dependent electron transferReduces nitroblue tetrazolium, induced by PAA
Aldehyde dehydrogenase H (AldH)E. coliPhenylacetaldehyde → PAA oxidationCritical for 94% yield in engineered PAA biosynthesis

Source: Enzymatic data compiled from [1] [8] [10]

Heterologous expression studies in Escherichia coli clarify rate-limiting steps in microbial PAA synthesis. Co-expression of Saccharomyces cerevisiae keto acid decarboxylase (KDC) and E. coli aldehyde dehydrogenase H (AldH) achieves 94% molar yield from phenylalanine, outperforming alternative dehydrogenases (FeaB, AldB) which show negligible activity [10]. This confirms AldH’s kinetic superiority in the terminal oxidation step.

Role of Gut Microbiota in Phenylalanine-to-2-Phenylacetic Acid Conversion and Implications for Metabolic Flux

Gut microbiomes convert dietary phenylalanine to PAA via two genetically distinct pathways:

  • Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) pathway: Oxidative decarboxylation of phenylpyruvate
  • Phenylpyruvate decarboxylase (PPDC) pathway: Non-oxidative decarboxylation

Metagenomic analyses of aged humans (>70 years) and mice (>24 months) reveal 72% enrichment of PPFOR/PPDC-harboring bacteria versus 42% in young counterparts [5] [9]. Clostridium sp. ASF356—enriched in aged guts—emerges as a dominant PPFOR-expressing species, correlating strongly with plasma PAA levels (Spearman’s ρ = 0.87, P < 0.001). Monocolonization of germ-free mice with Clostridium sp. ASF356 induces endothelial senescence markers (p16INK4a and VCAM-1 upregulation 3.2-fold) and reduces acetylcholine-mediated vasodilation by 29%, mechanistically linked to PAA-triggered mitochondrial H2O2 production [5].

Table 3: Gut Microbiota Contributions to PAA Production in Aging

ParameterAged MicrobiomesYoung MicrobiomesClinical Correlation
PPFOR gene abundance1.7-fold higherBaselineR2 = 0.52 with plasma PAA in aged mice
Clostridium sp. ASF356 prevalence0.012–1.40% of communityUndetectablePositively correlates with endothelial dysfunction
Fecal acetate80% reductionHighNegatively correlates with SASP severity (P = 0.003)

Source: Metagenomic and metabolomic data from [5] [9]

Metabolic flux analyses indicate PAA production consumes 15–30% of dietary phenylalanine in colonized hosts. This flux diverts phenylalanine from host hepatic metabolism, increasing systemic PAA and its conjugate phenylacetylglutamine (PAGln). In atherosclerotic cardiovascular disease (ASCVD) patients, metagenomes show 2.3-fold higher PPFOR/PPDC pathway abundance versus controls, establishing a direct link between microbial PAA synthesis and disease pathogenesis [9]. Conversely, acetate depletion in aged microbiomes compromises Sirt1-mediated redox homeostasis, exacerbating PAA-induced oxidative stress—suggesting acetate supplementation as a potential senotherapeutic strategy [5].

Properties

CAS Number

23245-04-7

Product Name

2-phenylacetic acid;1-phenylpiperazine

IUPAC Name

2-phenylacetic acid;1-phenylpiperazine

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C10H14N2.C8H8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-8(10)6-7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,9,10)

InChI Key

DNFADVVFRPPBIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)CC(=O)O

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